molecular formula C17H16N2O3S2 B2707303 Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate CAS No. 681156-41-2

Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2707303
CAS No.: 681156-41-2
M. Wt: 360.45
InChI Key: XIWGLSQMZJLFMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another method involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .


Molecular Structure Analysis

The molecular structure of Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate is unique and allows for diverse applications in scientific research.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . Another reaction involves substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : A study by Abignente et al. (1983) explored the synthesis of imidazothiazole and imidazobenzothiazole derivatives, including compounds similar to Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate, to evaluate their antiinflammatory, analgesic, and antipyretic activities. This research illustrates the compound's role in developing new pharmacologically active molecules with potential therapeutic benefits (Abignente et al., 1983).

  • Anticancer Activity : Abdel-Motaal, Alanzy, and Asem (2020) utilized a building block related to this compound for synthesizing new heterocycles. These compounds were evaluated for their anticancer activity against colon HCT-116 human cancer cell lines, demonstrating potent activity for certain derivatives (Abdel-Motaal et al., 2020).

  • Antimicrobial Evaluation : The synthesis of thiazolo[4,5-d] pyrimidines from starting materials related to the compound has been reported by Balkan, Urgun, and Özalp (2001). These compounds were synthesized and evaluated for their antimicrobial activities against various bacteria and yeasts, with significant inhibitory effects observed for some derivatives (Balkan et al., 2001).

Chemical and Physical Properties

  • Spectroscopic and DFT Studies : Haroon et al. (2019) conducted spectroscopic and single crystal X-ray diffraction characterizations of compounds closely related to this compound. Their study also included DFT-based analyses to understand the compounds' optimized geometry, nonlinear optical properties, and frontier molecular orbitals. This research highlights the compound's significance in technology applications due to its sizable nonlinear optical character (Haroon et al., 2019).

Mechanism of Action

The mechanism of action of similar compounds often involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions for research on Ethyl 6-methyl-2-(2-methylbenzamido)thieno[2,3-d]thiazole-5-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . This could potentially lead to the development of new therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name

ethyl 6-methyl-2-[(2-methylbenzoyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-4-22-16(21)13-10(3)12-15(23-13)19-17(24-12)18-14(20)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWGLSQMZJLFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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